zinc;ethane

Description

Broad Scope of Diethylzinc (B1219324) in Chemical Research

The utility of diethylzinc extends far beyond its role as a reagent in traditional organic synthesis. Its unique properties have been harnessed in a diverse array of scientific and industrial applications.

In materials science , diethylzinc is used as a zinc source for the synthesis of nanoparticles, particularly in the formation of zinc sulfide (B99878) shells for core/shell quantum dots. wikipedia.org In microelectronics , it serves as a doping agent for semiconductors. wikipedia.orgchemeurope.com

In polymer chemistry , diethylzinc can be used as a catalyst for chain shuttling polymerization reactions, where it participates in living polymerization processes. wikipedia.orgtaylorandfrancis.com Its high reactivity with air has also led to its use in small quantities as a hypergolic liquid rocket fuel , as it ignites spontaneously upon contact with an oxidizer, simplifying rocket engine design. wikipedia.orgchemeurope.com

An interesting historical application was its investigation by the United States Library of Congress as a potential agent for the mass deacidification of books printed on acidic wood-pulp paper. wikipedia.org The theory was that diethylzinc vapor would neutralize the acid in the paper, leaving a slightly alkaline zinc oxide residue. wikipedia.org Although the project showed initial promise, it was ultimately abandoned due to a series of adverse results, including damage to the books and explosions caused by the compound's extreme reactivity with trace amounts of water. wikipedia.orgchemeurope.com

Structure

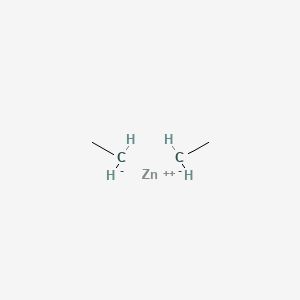

2D Structure

Properties

Molecular Formula |

C4H10Zn |

|---|---|

Molecular Weight |

123.5 g/mol |

IUPAC Name |

zinc;ethane |

InChI |

InChI=1S/2C2H5.Zn/c2*1-2;/h2*1H2,2H3;/q2*-1;+2 |

InChI Key |

IPSRAFUHLHIWAR-UHFFFAOYSA-N |

Canonical SMILES |

C[CH2-].C[CH2-].[Zn+2] |

Origin of Product |

United States |

Synthetic Methodologies for Diethylzinc and Functionalized Organozinc Species

Classical and Activated Metal Approaches

The traditional synthesis of organozinc compounds, including diethylzinc (B1219324), often relies on the direct reaction of an organic halide with zinc metal. The reactivity of the zinc is a critical factor in the success of these syntheses, frequently necessitating activation.

Direct Insertion of Zinc into Organic Halides

The direct insertion of zinc metal into the carbon-halogen bond of organic halides is a foundational method for the synthesis of organozinc reagents. wikipedia.orgchemeurope.com Edward Frankland's pioneering synthesis of diethylzinc in 1848 involved the reaction of ethyl iodide with zinc metal. wikipedia.orgwikipedia.org This oxidative addition process forms the basis for many subsequent preparations. chemeurope.com The general reaction can be represented as:

2 RX + 2 Zn → R₂Zn + ZnX₂

where R is an alkyl or aryl group and X is a halogen.

A variety of organic halides can be used, including iodides, bromides, and sometimes chlorides. The formation of organozinc reagents is often more efficient for alkyl or aryl halides that contain electron-withdrawing substituents. wikipedia.org For instance, the direct insertion of zinc into organic iodides and bromides has been shown to be an efficient pathway to functionalized organozinc compounds. chemeurope.com

A common procedure for preparing diethylzinc involves heating a mixture of ethyl iodide and ethyl bromide with zinc. orgsyn.org The use of a mixture of ethyl halides is a practical approach. orgsyn.orggoogle.com

Role of Activating Agents (e.g., Lithium Chloride, Zinc-Copper Couple)

The direct reaction between organic halides and bulk zinc metal is often slow and inefficient due to the low reactivity of the metal surface. To overcome this, various methods of zinc activation are employed.

The Zinc-Copper Couple is one of the most historically significant and widely used activating agents. wikipedia.orgorgsyn.org It is prepared by treating zinc dust with a copper salt, such as copper oxide, or by using a zinc-copper alloy. orgsyn.orgacs.org This couple facilitates the reaction of ethyl iodide and ethyl bromide to produce diethylzinc. orgsyn.org The presence of copper is believed to increase the rate of the reaction at the metal surface. wikipedia.org

Rieke Zinc , another form of highly reactive zinc, is produced by the in-situ reduction of a zinc salt, typically zinc chloride (ZnCl₂), with a reducing agent like potassium or lithium. wikipedia.orgchemeurope.com This method generates a fine, highly active zinc powder that readily reacts with a wide range of organic halides.

In addition to activating the zinc metal itself, certain salts can facilitate the formation of organozinc reagents. For example, Lithium Chloride (LiCl) is known to assist in the oxidative insertion of zinc into organic halides. It is believed that the lithium chloride helps to break up the passivating layer on the zinc surface and solubilize the resulting organozinc species.

The table below summarizes common activating agents and their preparation methods.

| Activating Agent | Preparation Method | Application Example |

| Zinc-Copper Couple | Heating zinc dust with copper oxide in a hydrogen stream. orgsyn.org | Synthesis of diethylzinc from ethyl iodide and ethyl bromide. orgsyn.org |

| Rieke Zinc | Reduction of zinc chloride with potassium metal. wikipedia.orgchemeurope.com | Used in Negishi and Fukuyama couplings. wikipedia.org |

| Lithium Chloride | Added directly to the reaction mixture. | Facilitates the direct insertion of zinc into organic halides. |

Preparation of Specific Organozinc Derivatives

Beyond the synthesis of simple dialkylzincs like diethylzinc, methods have been developed to prepare more complex and highly functionalized organozinc species, expanding their synthetic utility.

Synthesis of Organo-gem-dizincio Derivatives

Organo-gem-dizincio derivatives, which feature two carbon-zinc bonds on the same carbon atom, have emerged as powerful reagents in organic synthesis. researchgate.netdntb.gov.ua These compounds allow for the formation of two new carbon-carbon bonds in a single pot, often with high stereoselectivity. researchgate.net Their development represents a significant advancement in organozinc chemistry. researchgate.netdntb.gov.ua

One approach to these species involves the reaction of 1,1-dihaloalkanes with activated zinc. Another strategy is the carbometalation of vinyl Grignard reagents with allylzinc bromide, which yields organo-gem-bismetallic species, albeit sometimes in moderate yields. societechimiquedefrance.fr More recently, methods for preparing 1,1-dizinciosilanes have been developed, for example, by reacting a dimagnesiosilane with zinc chloride. researchgate.net These reagents have become key for chemists aiming to combine multiple transformations in one operation. researchgate.net

Generation of Diethylzinc-Amylates for Halogen-Zinc Exchange

While diethylzinc is a readily available and inexpensive organozinc compound, it is not typically used for direct halogen-zinc exchange reactions. acs.orgresearchgate.netchemrxiv.orgnih.govacs.org However, recent advancements have shown that combining diethylzinc with amylate salts creates highly effective reagents for iodine-zinc exchange at room temperature. acs.orgresearchgate.netchemrxiv.orgnih.govacs.org These diethylzinc-amylate complexes are stable over time and circumvent the need for preparing more complex mixtures under cryogenic conditions. acs.orgchemrxiv.org

The halogen-zinc exchange is particularly valuable because organozinc reagents exhibit greater tolerance to sensitive functional groups (like esters, nitriles, and aldehydes) compared to the more reactive organolithium or Grignard reagents. acs.orgchemrxiv.org The lower reactivity and polarization of the C-Zn bond are responsible for this enhanced functional group compatibility. acs.orgchemrxiv.org

The scope of the diethylzinc-amylate system has been demonstrated on a wide variety of substrates, including polyfunctionalized alkenes, aryls, and heteroaryls. acs.orgresearchgate.netchemrxiv.orgnih.govacs.org The in-situ generated organozinc species can then be trapped with various electrophiles.

The table below presents data on the optimization of the halogen-metal exchange on cyclobutenyliodide using a diethylzinc-amylate reagent.

| Entry | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Et₂Zn·LiOamyl | Toluene | 25 | 2 | 85 |

| 2 | Et₂Zn·LiOamyl | THF | 25 | 2 | 78 |

| 3 | Et₂Zn·2LiOamyl | Toluene | 25 | 1 | 92 |

| 4 | Et₂Zn·2LiOamyl | THF | 25 | 1 | 88 |

Data is illustrative and based on findings reported in the literature. chemrxiv.org

Advanced Synthetic Techniques

Modern synthetic chemistry has introduced advanced techniques to improve the efficiency, selectivity, and scope of organozinc reagent preparation. One such method involves a transmetalation reaction where an ethylzinc (B8376479) halide is generated in situ from a mixture of ethyl chloride and ethyl iodide with electrolytic zinc in the presence of an aluminum alkyl. acs.org

Furthermore, photochemical methods have been developed for the iodine-zinc exchange reaction. Irradiating a mixture of an alkyl iodide and diethylzinc can produce mixed dialkylzinc reagents. thieme-connect.de This technique has been shown to be effective even for secondary alkyl iodides. thieme-connect.de

Catalytic systems involving diethylzinc are also being explored for various chemical transformations. For example, novel catalytic systems of diethylzinc combined with gallic acid or propyl gallate have been synthesized and characterized for use in ring-opening polymerization reactions. mdpi.com Additionally, diethylzinc has been used to mediate radical 1,2-additions of perfluoroalkyl iodides to unactivated alkenes and alkynes, demonstrating a novel way to generate an ethyl difluoroacetate (B1230586) radical under mild conditions. acs.org A patent also describes a method for preparing diethylzinc by reacting triethyl aluminum with zinc chloride in the presence of a zirconium catalyst, which is reported to improve reaction efficiency and reduce the reaction temperature. google.com

Continuous Flow Synthesis of Organozinc Halides

Continuous flow chemistry has emerged as a powerful technique for the synthesis of organozinc halides, offering enhanced safety, reproducibility, and scalability compared to traditional batch methods. vapourtec.com This approach typically involves passing a solution of an organic halide through a packed-bed reactor containing activated zinc metal. The ability to generate these reactive intermediates and use them immediately in subsequent reactions (a "telescoped" process) is a key advantage, minimizing the handling of pyrophoric and sensitive organometallic compounds. researchgate.net

The formation of organozinc halides via this method is highly efficient. Studies have demonstrated that alkyl halides can be converted quantitatively into the corresponding organozinc halides with residence times as short as ten minutes in a zinc powder-packed column. thieme-connect.com A scalable laboratory setup can produce clean solutions of organozinc reagents at a reproducible concentration, with production rates of 30 mL per hour or more. researchgate.net The unreacted zinc remains in the column, which can be reused, thereby reducing waste. rsc.org

Research has explored various parameters to optimize the synthesis, including mechanical and chemical activation of the zinc, as well as the use of different organic halides. researchgate.net One successful setup utilized a glass column filled with granular zinc metal integrated into a flow-reactor for the on-demand production of the organozinc reagent derived from ethyl bromoacetate. rsc.org This generated reagent was then used directly in subsequent Reformatsky and Negishi reactions. rsc.org Full conversion of the starting halides has been achieved in a single pass through the reactor, with organozinc yields reported between 82-92%. researchgate.net The success of these laboratory-scale systems has led to the development of pilot-scale setups capable of handling liquid throughputs of up to 3-5 L/h. researchgate.net

The versatility of continuous flow synthesis allows for its integration with subsequent coupling reactions. For instance, freshly prepared organozinc halides have been directly channeled into a second reactor for palladium-catalyzed Negishi coupling with aryl bromides. thieme-connect.com This sequential flow process has been shown to be robust, operating for extended periods (e.g., 13 hours) without a significant loss in the yield of the final coupled product. thieme-connect.com

Table 1: Examples of Continuous Flow Synthesis of Organozinc Halides and Subsequent Reactions

| Organic Halide | Flow Conditions (Organozinc Formation) | Subsequent Reaction | Product Yield | Reference |

| Alkyl Halides | Zinc-packed column, 10 min residence time | Negishi Coupling | 71-93% | thieme-connect.com |

| Ethyl Bromoacetate | Glass column with granular Zn(0), 3 min residence time | Carboxylation | 34% | rsc.org |

| Benzyl Bromide | Zinc turnings bed | Negishi Coupling | 72-92% | acs.org |

| Allyl Bromide | Zinc turnings bed | Saytzeff Reaction | 66-98% | acs.org |

In Situ Preparation Methods for Organozinc Reagents

Due to their often pyrophoric and moisture-sensitive nature, organozinc compounds are frequently prepared in situ for immediate use in a subsequent reaction without isolation. wikipedia.org This "one-pot" approach enhances safety and efficiency. A classic example is the Barbier reaction, where the organozinc reagent is generated from an alkyl halide and zinc metal in the very same flask that contains the carbonyl substrate it will react with. wikipedia.org

Several methods exist for the in situ generation of these reagents.

Direct Insertion of Zinc: This method involves the direct reaction of an organic halide with activated zinc metal. beilstein-journals.org The reactivity of the halide is crucial; for instance, alkyl iodides are reliable precursors for heteroleptic organozinc compounds (RZnX) via the direct insertion of zinc dust. beilstein-journals.org Recent studies have extended this to alkyl bromides, demonstrating that the presence of a stoichiometric amount of lithium chloride (LiCl) is essential for the efficiency of the subsequent coupling reactions with aldehydes and amines. beilstein-journals.org The zinc can be activated using various methods, including the use of a zinc-copper couple or by producing highly reactive Riecke zinc from the reduction of zinc chloride (ZnCl₂). wikipedia.org

Transmetalation: Diorganozincs can be prepared in situ through the transmetalation of more reactive organometallics, such as Grignard reagents (RMgX) or organolithium compounds (RLi), with a zinc salt like ZnCl₂. ncl.res.in While effective, this method can lead to the formation of lithium or magnesium salts (e.g., LiCl, MgCl₂) as byproducts, which can sometimes negatively impact the stereoselectivity of asymmetric reactions. ncl.res.in A variation of this involves pumping organic halides through a magnesium-packed column in the presence of ZnCl₂ and LiCl under flow conditions to generate the organozinc reagent in situ for downstream reactions. nih.govacs.org

These in situ methods are central to many name reactions. The Simmons-Smith reaction, used to prepare cyclopropanes, relies on an (iodomethyl)zinc iodide intermediate generated in situ from diiodomethane (B129776) and a zinc-copper couple. wikipedia.org Similarly, the Reformatsky reaction utilizes an organozinc enolate formed in situ from an α-halo ester and zinc dust. organicreactions.org The development of these methods has greatly expanded the utility of organozinc reagents, allowing for the construction of complex, polyfunctional molecules. organicreactions.orgrsc.org

Table 2: Selected In Situ Preparation Methods for Organozinc Reagents

| Precursors | Reagents/Conditions | Type of Organozinc | Subsequent Application | Reference |

| Alkyl Bromides | Zn dust, LiCl, THF, 80 °C | Primary, Secondary, Tertiary RZnBr | Multicomponent Mannich Reaction | beilstein-journals.org |

| Alkyl Halide | Zinc Metal | RZnX | Barbier Reaction (Addition to Carbonyls) | wikipedia.org |

| Diiodomethane | Zn-Cu Couple | ICH₂ZnI (Carbenoid) | Simmons-Smith Cyclopropanation | wikipedia.org |

| Grignard/Organolithium Reagents | ZnX₂ | R₂Zn | Asymmetric Alkylation | ncl.res.in |

| Organic Halides | Activated Mg, ZnCl₂, LiCl (Flow) | Aryl, Alkyl RZnX | Negishi Cross-Coupling | nih.govacs.org |

Reaction Mechanisms and Chemical Transformations Involving Diethylzinc

Fundamental Decomposition Pathways

The decomposition of diethylzinc (B1219324) can proceed through several mechanisms, with the dominant pathway often dictated by the reaction conditions.

Homogeneous Thermal Decomposition

The thermal decomposition of diethylzinc in the gas phase has been a subject of detailed investigation. Studies combining experimental techniques like Raman spectroscopy with hydrodynamic simulations have revealed that the primary route for homogeneous thermal decomposition is the straightforward dissociation of the zinc-carbon bond. nih.gov This process occurs in a stepwise manner, with the second step following rapidly after the first. cdnsciencepub.comcapes.gov.br The pyrolysis of diethylzinc leads to the formation of ethene, ethane (B1197151), and n-butane. rsc.org The activation energy for the pyrolysis of diethylzinc in a helium atmosphere, assuming first-order kinetics, is approximately 52 kcal mol⁻¹. rsc.org

Zn(C₂H₅)₂ → Zn(C₂H₅)• + •C₂H₅

Zn(C₂H₅)• → Zn + •C₂H₅

Computational Studies on Decomposition Pathways (e.g., Beta-Hydride Elimination)

While simple bond homolysis is a major decomposition pathway, computational studies have explored other viable mechanisms, most notably beta-hydride elimination. nih.govresearchgate.net This process involves the transfer of a hydrogen atom from the beta-carbon of an ethyl group to the zinc atom, resulting in the formation of a zinc-hydride species and ethylene. rsc.orgwikipedia.org

Quantum chemical calculations have identified a reasonable transition state for beta-hydride elimination. nih.gov Density Functional Theory (DFT) studies suggest that beta-hydride elimination is a significant decomposition process, with calculated energy barriers that align with experimental observations of decomposition at specific temperatures. researchgate.net For instance, two distinct beta-hydride elimination steps have been proposed to occur around 300 °C and 650 °C. researchgate.net However, some research indicates that beta-hydride elimination might be a minor pathway in the gas-phase homogeneous pyrolysis of diethylzinc compared to the direct bond dissociation. nih.gov The steric bulk of the alkyl groups can also influence the likelihood of beta-hydride elimination, with bulkier groups potentially favoring this pathway to relieve steric strain. rsc.org

Reactions with Protic Substrates and Hydrolysis Mechanisms

Diethylzinc reacts readily with compounds containing active hydrogens, such as alcohols and water. cdnsciencepub.com These reactions are fundamental to its use in synthesis and material preparation.

Interaction with Alcohols (e.g., Isopropanol)

The reaction of diethylzinc with alcohols like isopropanol (B130326) has been studied to understand the formation of zinc alkoxides. cdnsciencepub.com Infrared absorption and gas evolution studies have shown that the reaction between diethylzinc and isopropanol leads to the formation of ethylzinc (B8376479) isopropoxide. cdnsciencepub.comscite.aicdnsciencepub.com This product is reportedly stable, even in the presence of excess isopropanol. cdnsciencepub.comscite.aicdnsciencepub.com The reaction proceeds with the evolution of ethane gas. cdnsciencepub.com

The general reaction can be depicted as: Zn(C₂H₅)₂ + (CH₃)₂CHOH → C₂H₅ZnOCH(CH₃)₂ + C₂H₆

Stepwise Reaction with Water to Form Zinc Oxide

The hydrolysis of diethylzinc is a violent reaction that ultimately leads to the formation of zinc oxide. orgsyn.org This transformation occurs in a stepwise manner. cdnsciencepub.comscite.aicdnsciencepub.comresearchgate.net The initial reaction between diethylzinc and water produces ethylzinc hydroxide (B78521) as an intermediate. cdnsciencepub.comscite.aicdnsciencepub.com

The first step of the hydrolysis is: Zn(C₂H₅)₂ + H₂O → C₂H₅ZnOH + C₂H₆

Computational studies using molecular orbital methods have shown that the presence of a second water molecule significantly lowers the enthalpy barrier for this initial hydrolysis step, from 19 kcal/mol to 4 kcal/mol, relative to the separated reactants. wayne.eduacs.org Further hydrolysis of ethylzinc hydroxide to zinc dihydroxide, Zn(OH)₂, is also considered to be a facile process. wayne.eduacs.org The subsequent decomposition of these hydroxide intermediates leads to the formation of zinc oxide. scite.ai

Formation and Decomposition of Intermediate Zinc Hydroxides and Alkoxides

The intermediates formed during the hydrolysis of diethylzinc, namely ethylzinc hydroxide, are key to understanding the final formation of zinc oxide. Spectroscopic and cryoscopic studies have indicated that ethylzinc hydroxide species are unstable and can exist in equilibrium as dimers, (EtZnOH)₂, and tetramers, (EtZnOH)₄. pw.edu.pl These intermediates decompose, leading to the elimination of ethane and the formation of ethylzinc(oxo)hydroxide aggregates. pw.edu.pl

The decomposition of ethylzinc hydroxide has been found to be a first-order reaction with respect to itself and is independent of the diethylzinc concentration. cdnsciencepub.comscite.aicdnsciencepub.com While the elimination of ethane or water from monomeric zinc hydroxide or dihydroxide to form ZnO in the gas phase is highly endothermic, the formation of stable dimeric and tetrameric structures of these intermediates is very favorable. wayne.eduacs.org However, the elimination of ethane or water from these larger clusters is also endothermic and tends to result in the opening of their ring structures rather than direct ZnO formation in the gas phase. acs.org These findings suggest that the pathway to zinc oxide likely involves the aggregation and subsequent decomposition of these zinc hydroxide and alkoxide intermediates on surfaces or in condensed phases. rsc.orgrsc.org

Mechanistic Insights into Complex Reactions

Ligand Exchange Reactions and Surface Chemistry in Thin Film Deposition

The application of diethylzinc in thin-film deposition, particularly in Atomic Layer Deposition (ALD), is fundamentally governed by ligand exchange reactions at the substrate surface. The process typically involves the sequential exposure of a surface to diethylzinc and a co-reactant, such as water or ozone, to build a film layer by layer.

Density functional theory (DFT) studies have provided significant insights into these surface reactions. When a hydroxylated surface (common on many oxide substrates) is exposed to diethylzinc, a rapid ligand-exchange reaction occurs. researchgate.net Diethylzinc adsorbs onto the surface, and one of its ethyl groups reacts with a surface hydroxyl group (OH). This results in the formation of a surface-bound monoethylzinc species (Zn-C₂H₅) and the release of a gaseous ethane (C₂H₆) molecule as a byproduct. aip.orgaip.org This initial reaction is generally fast and exothermic. acs.org

Further reactions can proceed, though they are often kinetically limited. The surface-bound monoethylzinc can react with a neighboring hydroxyl group in a second ligand-exchange step to form a bare, surface-adsorbed zinc atom, releasing another ethane molecule. researchgate.netnih.gov However, this second step has a considerably higher activation energy, making it a slower process that may not go to completion under typical ALD conditions. researchgate.netnih.gov This incomplete ligand removal is consistent with experimental observations where ethyl groups can remain on the surface even after the co-reactant pulse. nih.gov

The surface morphology also plays a crucial role. DFT calculations indicate that the initial ligand-exchange reactions are kinetically more favorable on ideal, planar surfaces compared to stepped or defect-rich surfaces, which can present higher activation barriers. researchgate.netrsc.orgfigshare.com

Table 1: Activation Energies for Diethylzinc Surface Reactions in ALD Activation energies can vary based on the specific surface, coverage, and computational model used.

| Reaction Step | Description | Reported Activation Energy (eV) | Reference |

|---|---|---|---|

| First Ligand Exchange | DEZ(g) + OH → *Zn-C₂H₅ + C₂H₆(g) | 0.23 - 0.47 | researchgate.netnih.gov |

| Second Ligand Exchange | Zn-C₂H₅ + OH → *Zn + C₂H₆(g) | 1.31 - 1.52 | nih.gov |

| Water-Monoethylzinc Reaction | Zn-C₂H₅ + H₂O(g) → *Zn-OH + C₂H₆(g) | ~1.21 | nih.gov |

| DEZ Ligand Exchange on Stepped Surface | DEZ reaction on a surface step. | ~0.93 | acs.org |

Formation of Organometallic Aggregates and Dimeric Intermediates

Organozinc compounds exhibit a strong tendency to form aggregates, a behavior driven by the coordinative unsaturation of the zinc center. uu.nl In diethylzinc, the zinc atom is two-coordinate and linearly bonded to the two ethyl groups. When one ethyl group is replaced by a more electronegative, monoanionic ligand—such as a halogen, an organoamido, or, commonly, an alkoxide group—the Lewis acidity of the zinc center increases. uu.nl Simultaneously, the new group acts as a donor. This electronic arrangement promotes the formation of aggregates where the donor atoms bridge multiple zinc centers. uu.nl

A prevalent structural motif in the chemistry of zinc alkoxides, which are common intermediates in reactions of diethylzinc with carbonyls or alcohols, is a central, planar four-membered ring, [Zn₂(μ-O)₂]. d-nb.info This dimeric structure arises from the association of two monomeric zinc alkoxide units, allowing the zinc atoms to achieve a more stable, higher coordination number, typically a distorted tetrahedral geometry. d-nb.info The isolation of such dimeric complexes from the reaction of diallylzinc with benzophenone (B1666685) provided the first structural proof of the intermediates proposed in these 1,2-addition reactions. d-nb.info

The formation of these aggregates is not limited to the solid state; they are also present in solution. nih.gov Kinetic studies of the reaction between diethylzinc and water suggested a mechanism involving the formation of an ethylzinc hydroxide dimer to account for observed deviations from simple first-order behavior. cdnsciencepub.com The existence of such dimeric organometallic intermediates in solution has been confirmed by techniques like NMR spectroscopy in related reaction systems. nih.gov These aggregation phenomena are critical as they can influence the solubility, stability, and reactivity of the organozinc species, potentially altering reaction pathways and kinetics.

Table 2: Examples of Organozinc Aggregates and Intermediates

| Aggregate/Intermediate Type | Structural Feature | Context of Formation | Reference |

|---|---|---|---|

| Dimeric Zinc Alkoxide | Planar [Zn₂(μ-O)₂] core | Reaction of dialkylzincs with ketones or alcohols. | d-nb.info |

| Ethylzinc Hydroxide Dimer | Proposed [(EtZnOH)₂] structure | Intermediate in the hydrolysis of diethylzinc. | cdnsciencepub.com |

| Multi-nuclear Rings/Cubanes | Complex Zn-O frameworks (e.g., Zn₃O₃, Zn₄O₄) | Reaction of diethylzinc with β-diketonates. | d-nb.info |

| Carbon-bound Zinc Dimer | Dimeric structure confirmed by NMR and X-ray | Intermediate in Reformatsky-type reactions. | nih.gov |

Role of Free Radical Reactions in Oxidation Processes

The oxidation of diethylzinc is a highly exothermic process that can proceed through free-radical chain reaction mechanisms, especially in the gas phase or in the presence of radical initiators. rsc.orgacs.org The thermal decomposition of diethylzinc at high temperatures (>200 °C) involves the homolytic cleavage of the zinc-carbon bonds to produce ethyl radicals (•C₂H₅). acs.orgacs.org

The reaction with molecular oxygen (O₂) is complex. It is understood to be a bimolecular homolytic substitution (Sₖ2) chain process. acs.org Studies suggest the reaction can be initiated by the formation of an ethyl radical, which then reacts with O₂ to form an ethylperoxy radical (C₂H₅OO•). This radical can then react with another molecule of diethylzinc to generate a zinc alkoxide and regenerate an ethyl radical, thus propagating the chain. rsc.orgacs.org

The reaction with ozone (O₃) follows a different, non-radical pathway initially. Computational studies indicate that ozone undergoes an exothermic insertion into the Zn-C bond, forming an unstable ethyltrioxide intermediate (EtOOO-Zn-). aip.org This intermediate then eliminates a molecule of singlet oxygen (¹O₂) to produce a zinc ethoxide (EtO-Zn-). A second equivalent of ozone can then react with this ethoxide, not by insertion, but by abstracting a hydrogen atom from the methylene (B1212753) group of the ethoxide ligand. This step results in the formation of acetaldehyde (B116499) (CH₃CHO) and a hydrotrioxide (HOOO⁻) ligand, which ultimately decomposes to a hydroxide. aip.org The detection of acetaldehyde as a product in experimental ALD processes using diethylzinc and ozone supports this proposed mechanism. aip.org

Table 3: Proposed Steps in Oxidation Reactions of Diethylzinc

| Oxidant | Proposed Reaction Step | Key Intermediates/Products | Reference |

|---|---|---|---|

| Molecular Oxygen (O₂) | Initiation: Zn(C₂H₅)₂ → •ZnC₂H₅ + •C₂H₅ | Ethyl radical (•C₂H₅) | acs.orgwayne.edu |

| Propagation: •C₂H₅ + O₂ → C₂H₅OO•; C₂H₅OO• + Zn(C₂H₅)₂ → C₂H₅OOZnC₂H₅ + •C₂H₅ | Ethylperoxy radical (C₂H₅OO•) | rsc.orgacs.org | |

| Ozone (O₃) | Step 1: O₃ insertion into Zn-C bond, followed by ¹O₂ elimination. | Ethyltrioxide ligand (EtOOO-), Zinc ethoxide (EtO-Zn-) | aip.org |

| Step 2: H-abstraction from ethoxide ligand by a second O₃ molecule. | Acetaldehyde (CH₃CHO) | aip.org |

Autocatalytic Reaction Mechanisms

Autocatalysis occurs when a product of a chemical reaction functions as a catalyst for that same reaction. boku.ac.at This phenomenon often results in a characteristic sigmoidal curve of product concentration over time, featuring an initial slow induction period followed by rapid acceleration. nih.gov

Some reactions involving diethylzinc have been shown to exhibit autocatalytic behavior. For instance, the gaseous oxidation of diethylzinc is described as a fast autocatalytic chain reaction. researchgate.net It has also been proposed that the hydrolysis of diethylzinc becomes autocatalytic at high concentrations of the ethylzinc hydroxide intermediate product, which can catalyze its own formation or subsequent decomposition. cdnsciencepub.com

However, autocatalytic systems involving diethylzinc can be rationally designed. For example, an autocatalytic cycle has been demonstrated in the addition of diethylzinc to certain benzaldehydes in the presence of a silyl (B83357) electrophile. In this system, the reaction is sluggish initially but is accelerated by the in situ formation of ethylzinc chloride (EtZnCl), which acts as the true autocatalyst for the reaction. rug.nl

Table 4: Autocatalytic Behavior in Reactions Involving Diethylzinc

| Reaction System | Autocatalyst | Observation | Reference |

|---|---|---|---|

| Gaseous oxidation of DEZ | Not explicitly identified, likely radical chain species | Described as a fast autocatalytic chain reaction. | researchgate.net |

| Hydrolysis of DEZ | Ethylzinc hydroxide ([EtZnOH]) | Proposed to be autocatalytic at high [EtZnOH] ratios. | cdnsciencepub.com |

| Soai Reaction (alkylation of pyrimidine-5-carbaldehyde) | Product Zinc Alkoxide | No significant autocatalysis observed with diethylzinc. | nih.govchemrxiv.org |

| Addition to Benzaldehyde (B42025) + Silyl Electrophile | Ethylzinc chloride (EtZnCl) | Designed system where the product EtZnCl catalyzes the reaction. | rug.nl |

Catalysis and Applications of Diethylzinc in Organic Synthesis

Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon (C-C) bonds is a fundamental process in organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. Diethylzinc (B1219324) has emerged as a versatile reagent in this field, particularly in catalytic asymmetric addition and cross-coupling reactions. Its utility lies in its ability to transfer an ethyl group to various electrophiles, often with a high degree of stereocontrol when used in conjunction with chiral catalysts.

Asymmetric Addition Reactions

Asymmetric addition reactions involving diethylzinc are powerful methods for the stereoselective formation of C-C bonds, leading to the synthesis of chiral molecules. These reactions typically employ a chiral ligand or catalyst to control the facial selectivity of the addition to a prochiral substrate.

The enantioselective addition of diethylzinc to carbonyl compounds, such as aldehydes and ketones, is a well-established and highly valuable transformation in organic chemistry for the synthesis of chiral secondary and tertiary alcohols. wikipedia.org This reaction has been the subject of extensive research, leading to the development of numerous highly efficient catalytic systems.

The core principle of this reaction involves the use of a chiral catalyst that coordinates to both the diethylzinc and the carbonyl compound, thereby creating a chiral environment that directs the approach of the ethyl nucleophile to one of the two enantiotopic faces of the carbonyl group. A wide variety of chiral ligands have been successfully employed, including amino alcohols, diols, and other bidentate or polydentate structures. wikipedia.org

For instance, carbohydrate-derived chiral ligands have shown significant promise due to their natural abundance, structural diversity, and inherent chirality. wikipedia.orgorganic-chemistry.org In a study utilizing β-amino alcohols derived from fructose (B13574) and sorbose as chiral ligands for the titanium tetraisopropoxide-promoted addition of diethylzinc to aldehydes, excellent catalytic activity was observed. wikipedia.org For the addition to benzaldehyde (B42025), enantioselectivities of up to 96% enantiomeric excess (ee) were achieved. wikipedia.org The performance of these carbohydrate-based ligands is highlighted in the table below.

Table 1: Enantioselective Addition of Diethylzinc to Benzaldehyde using Carbohydrate-Based Ligands

| Ligand (Derived from) | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| Fructose | 100 | 96 |

| Sorbose | - | - |

| D-Glucose | 75-90 | 35-56 |

| D-Galactose | 80-89 | 4-40 |

Similarly, N-phenylfluorenyl β-amino alcohols have been investigated as catalysts for this transformation. wordpress.com The steric and electronic properties of the substituents on the ligand were found to significantly influence the enantioselectivity. Ligands with bulky groups at the carbinol stereocenter and small groups alpha to the nitrogen atom exhibited the best performance, affording enantioselectivities of up to 97% for a range of aromatic and aliphatic aldehydes. wordpress.com

Pinane-based chiral aminodiols, derived from (-)-β-pinene, have also been successfully applied as catalysts. illinois.edu These ligands, in the presence of diethylzinc, reacted with various aromatic and aliphatic aldehydes to produce the corresponding secondary alcohols with moderate to good enantioselectivities, reaching up to 87% ee. illinois.edu

The development of these and other chiral ligand systems continues to expand the scope and utility of the enantioselective addition of diethylzinc to carbonyl compounds, providing reliable access to a wide array of valuable chiral building blocks.

The stereoselective addition of diethylzinc to imines represents a crucial method for the synthesis of chiral amines, which are prevalent structural motifs in pharmaceuticals and natural products. This reaction is conceptually similar to the addition to carbonyl compounds, with a chiral catalyst orchestrating the facial-selective attack of the ethyl group on the prochiral C=N double bond of the imine.

Significant success has been achieved using chiral amino alcohols as ligands in this transformation. Research has shown that both N,N-disubstituted and N-monosubstituted amino alcohols can effectively promote the diethylzinc addition to diphenylphosphinoylimines with high enantioselectivity. researchgate.net Interestingly, N-monosubstituted amino alcohols, on average, provided slightly higher enantioselectivities than their N,N-disubstituted counterparts. researchgate.net One particularly effective and easily accessible chiral ligand promoted the diethylzinc addition to imines with enantiomeric excesses ranging from 96% to 98%. researchgate.net These findings suggest that a highly rigid and restricted ligand structure is not an absolute prerequisite for achieving high levels of stereocontrol in this reaction. researchgate.net

The development of efficient catalytic systems for the addition of diethylzinc to imines has provided a valuable tool for the asymmetric synthesis of amines, complementing other synthetic methodologies.

The design and application of novel chiral ligands and the development of recoverable and reusable catalytic systems, such as polymeric catalysts, are central to advancing the field of asymmetric diethylzinc additions. A vast array of chiral ligands has been synthesized and evaluated, with the aim of achieving high enantioselectivity, broad substrate scope, and operational simplicity.

Carbohydrate-based ligands, as previously mentioned, are attractive due to their availability from the "chiral pool," offering a diverse and tunable scaffold for catalyst development. wikipedia.orgorganic-chemistry.org The ability to readily modify the hydroxyl groups on the carbohydrate backbone allows for the fine-tuning of the ligand's steric and electronic properties to optimize catalytic performance. wikipedia.org

Polymer-supported chiral catalysts offer significant practical advantages, including ease of separation from the reaction mixture and the potential for catalyst recycling. researchgate.net Newly synthesized polymer-supported chiral amino alcohols have proven effective for the enantioselective addition of diethylzinc to aldehydes, yielding secondary alcohols in good to excellent yields and with moderate enantiomeric excesses. researchgate.net Importantly, these catalysts could be recovered and reused without a significant loss of performance. researchgate.net

The concept of immobilizing highly effective monomeric catalysts onto a polymer backbone has been explored to preserve their catalytic properties while facilitating recovery. chemistnotes.com For instance, TADDOL-based polymers and dendrimers have demonstrated very high and stable enantioselectivity for the diethylzinc addition to benzaldehyde, even after multiple reaction cycles. chemistnotes.com Similarly, the study of polybinaphthyl-based Lewis acid catalysts has led to the development of a polymeric catalyst with general enantioselectivity for the reaction of various aldehydes with diethylzinc. researchgate.net These polymer-based ligands can be easily recovered and reused, retaining their original catalytic activity. researchgate.net This work not only provides a highly enantioselective method for preparing optically active secondary alcohols but also establishes new strategies for the design and synthesis of polymeric chiral catalysts. researchgate.net

The continuous innovation in the design of both small-molecule and polymeric chiral catalysts is crucial for the practical and sustainable application of diethylzinc addition reactions in both academic and industrial settings.

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by joining two different organic fragments with the aid of a transition metal catalyst. Diethylzinc can serve as the organometallic component in these reactions, providing the ethyl nucleophile.

The Negishi coupling is a palladium- or nickel-catalyzed cross-coupling reaction between an organozinc compound and an organic halide or triflate. nih.gov This reaction is highly versatile, allowing for the coupling of sp-, sp2-, and sp3-hybridized carbon atoms, and has found widespread application in the synthesis of complex organic molecules.

The generally accepted mechanism for the palladium-catalyzed Negishi coupling proceeds through a catalytic cycle involving three key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organic halide (R-X), forming a Pd(II) intermediate.

Transmetalation: The organozinc reagent (in this case, diethylzinc) transfers its organic group (ethyl) to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then enter another catalytic cycle.

A crucial aspect that significantly influences the efficiency and outcome of the Negishi coupling is the presence of salt additives, particularly lithium halides such as lithium chloride (LiCl) and lithium bromide (LiBr). researchgate.net The role of these salts is multifaceted and can include:

Solubilization of Intermediates: Salt additives can help to solubilize key organozinc and palladium intermediates in the reaction medium, thereby increasing their effective concentration and reactivity. researchgate.net

Formation of Higher-Order Zincates: In the case of alkylzinc reagents, it is proposed that lithium halides react with the organozinc species to form more nucleophilic "ate" complexes, or higher-order zincates (e.g., RZnX₃²⁻). researchgate.netrsc.org These zincates are believed to be the active species that undergo transmetalation with the palladium complex.

Catalyst Protection: The presence of salts can sometimes protect the catalyst from decomposition or aggregation, leading to improved catalytic turnover. researchgate.net

Solvent Effects: The addition of salts can increase the polarity of the reaction medium, which can in turn influence the rates of the individual steps in the catalytic cycle. researchgate.netresearchgate.net

The dramatic effect of salt additives is underscored by the observation that in some cases, their absence can completely shut down the reaction. researchgate.net For instance, while diarylzincs can readily transmetalate to palladium in relatively non-polar solvents like THF without added salt, arylzinc halides fail to couple under these conditions. researchgate.net The addition of a salt, however, promotes the coupling. Interestingly, for arylzincs, an increase in the solvent dielectric constant, which can be achieved by adding salts like ZnX₂, is sufficient to facilitate the reaction. researchgate.net This is in contrast to alkylzinc couplings, which are often terminated by the presence of exogenous ZnBr₂. researchgate.net

The following table summarizes the general role of salt additives in Negishi coupling reactions involving organozinc reagents.

Table 2: Role of Salt Additives in Negishi Coupling

| Effect | Description |

|---|---|

| Solubilization | Increases the solubility of organozinc and palladium intermediates. researchgate.net |

| Zincate Formation | Forms higher-order, more reactive zincate species with alkylzinc reagents. researchgate.netrsc.org |

| Catalyst Stability | Can prevent catalyst deactivation. researchgate.net |

| Solvent Polarity | Increases the dielectric constant of the reaction medium. researchgate.netresearchgate.net |

Fukuyama Coupling

The Fukuyama coupling is a palladium-catalyzed reaction that forms a ketone from a thioester and an organozinc compound. wikipedia.orgorganic-chemistry.orgjk-sci.com This reaction is valued for its mild conditions and high chemoselectivity, tolerating a wide array of sensitive functional groups like ketones, acetates, and aryl bromides. wikipedia.orgwikiwand.com The high tolerance is due to the rapid rate of ketone formation compared to other potential side reactions. wikipedia.org

The proposed mechanism involves the oxidative addition of the thioester to a palladium(0) catalyst, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the ketone product. wikipedia.orgorganic-chemistry.org While organozinc halides are commonly used, variations employing dialkylzinc reagents, such as diethylzinc, have also been developed. wikipedia.org Nickel-based catalysts can also be employed for this transformation. jk-sci.com

Table 1: Selected Examples of Fukuyama Coupling

| Thioester Substrate | Organozinc Reagent | Catalyst | Product | Key Features |

|---|---|---|---|---|

| Aryl Thioester | Alkylzinc Halide | PdCl₂(PPh₃)₂ | Aryl Alkyl Ketone | High chemoselectivity, tolerates various functional groups. wikipedia.org |

| Alkenyl Thioester | Aryl zinc Halide | Pd(PPh₃)₄ | Alkenyl Aryl Ketone | Mild reaction conditions. jk-sci.com |

| Alkyl Thioester | Dialkylzinc (e.g., Diethylzinc) | Pd/C | Dialkyl Ketone | Adaptable to various zinc reagents. wikipedia.org |

Cyclopropanation Reactions

Cyclopropanation is a chemical reaction that generates a cyclopropane (B1198618) ring. The Simmons-Smith reaction is a prominent method for this transformation, valued for its stereospecificity and broad functional group tolerance. tcichemicals.comresearchgate.net

Simmons-Smith Reaction utilizing Diethylzinc

The Simmons-Smith reaction is a cheletropic reaction that typically uses an organozinc carbenoid to convert an alkene into a cyclopropane. wikipedia.org The classic reagent is formed from diiodomethane (B129776) and a zinc-copper couple. oxfordreference.com However, a significant modification, known as the Furukawa modification, utilizes diethylzinc in place of the zinc-copper couple. tcichemicals.comwikipedia.org This modification often increases the reactivity of the system. wikipedia.org

The reaction proceeds by delivering a methylene (B1212753) group to both carbons of the double bond simultaneously, which preserves the stereochemistry of the original alkene in the cyclopropane product. wikipedia.org The active species is a metal carbenoid, not a free carbene. organic-chemistry.org The electrophilic nature of the zinc carbenoid means that electron-rich alkenes generally react more readily than electron-deficient ones. researchgate.netrsc.org However, the use of a nickel catalyst can accelerate the cyclopropanation of electron-deficient alkenes with diiodomethane and diethylzinc. rsc.org The presence of directing groups, such as hydroxyl groups on allylic alcohols, can influence the stereochemical outcome of the reaction by coordinating with the zinc reagent. researchgate.netorganic-chemistry.org

Table 2: Simmons-Smith Reaction with Diethylzinc (Furukawa Modification)

| Alkene Substrate | Reagents | Solvent | Product | Key Features |

|---|---|---|---|---|

| Cyclohexene | Et₂Zn, CH₂I₂ | 1,2-Dichloroethane | Norcarane (Bicyclo[4.1.0]heptane) | Effective for unfunctionalized alkenes. wikipedia.org |

| Allylic Alcohol | Et₂Zn, CH₂I₂ | Dichloromethane | Cyclopropylmethanol derivative | Hydroxy group directs the cyclopropanation. researchgate.net |

| Vindoline (B23647) | Et₂Zn, CH₂I₂ | Dichloromethane | Cyclopropanated vindoline derivative | Stereospecific addition in natural product synthesis. nih.gov |

| α,β-Unsaturated Ketone | Et₂Zn, CH₂I₂, NiCl₂ (cat.) | Not specified | Cyclopropyl ketone | Nickel catalysis enables reaction of electron-deficient alkenes. rsc.org |

Reformatsky Reaction and its Variants

The Reformatsky reaction is an organic reaction that uses metallic zinc to condense aldehydes or ketones with α-halo esters, forming β-hydroxy-esters. wikipedia.orgrecnotes.com The reaction proceeds through the formation of an organozinc reagent, known as a Reformatsky enolate. wikipedia.orgadichemistry.com This zinc enolate is less reactive than corresponding lithium enolates or Grignard reagents, which prevents it from adding to the ester group of another molecule. wikipedia.org

The mechanism involves the oxidative insertion of zinc into the carbon-halogen bond of the α-haloester. wikipedia.orgrecnotes.com This enolate then adds to the carbonyl group of the aldehyde or ketone, and subsequent acidic workup yields the β-hydroxy-ester. wikipedia.org Variants of this reaction have been developed to improve yields and stereoselectivity. The use of highly active zinc, such as Rieke zinc, can lead to better results. adichemistry.com Furthermore, the development of catalytic enantioselective versions has been a significant advancement. These variants often use dimethylzinc (B1204448) or diethylzinc as the zinc source under homogeneous conditions, in combination with chiral ligands, to produce chiral β-hydroxy esters with high enantiomeric excess. acs.orgnih.gov For instance, a one-pot asymmetric Reformatsky reaction of ethyl bromodifluoroacetate with benzaldehyde can be promoted by diethylzinc at 0°C in the presence of a chiral ligand. le.ac.uk

Table 3: Diethylzinc in Asymmetric Reformatsky-Type Reactions

| Carbonyl Substrate | α-Haloester | Zinc Source | Chiral Ligand | Product | Yield/Enantiomeric Excess (ee) |

|---|---|---|---|---|---|

| Benzaldehyde | Ethyl bromodifluoroacetate | Diethylzinc | N-methylephedrine | Chiral α,α-difluoro-β-hydroxy ester | 66% yield, 69% ee. le.ac.uk |

| Aromatic Ketones | Ethyl iododifluoroacetate | Diethylzinc | (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol | Chiral α,α-difluoro-β-hydroxy ester | 62-90% yield, 81-91% ee. le.ac.uk |

| Various Aldehydes | Ethyl iodoacetate | Dimethylzinc | Prolinol derivative | β-hydroxy esters | Up to 98% yield, 95% ee. acs.org |

Barbier Reaction

The Barbier reaction is an organometallic reaction where an alkyl halide, a carbonyl compound (such as an aldehyde or ketone), and a metal react to form a primary, secondary, or tertiary alcohol. nrochemistry.comwikipedia.org Metals commonly used include zinc, magnesium, indium, tin, and samarium. nrochemistry.comwikipedia.org

A key distinction from the similar Grignard reaction is that the organometallic species in the Barbier reaction is generated in situ. wikipedia.org This one-pot synthesis is advantageous, particularly when the organometallic reagent is unstable. nrochemistry.comuwimona.edu.jm Because organozinc reagents are less sensitive to water than Grignard reagents, Barbier reactions can often be conducted in aqueous media, aligning with the principles of green chemistry. wikipedia.orguwimona.edu.jm The reaction mechanism involves the formation of the organometallic species via oxidative addition of the metal to the alkyl halide, followed by nucleophilic addition to the carbonyl group. nrochemistry.comwikipedia.org Diorganozinc reagents, including diethylzinc, are noted for their low propensity to add to carbonyls without a catalyst, but they are central to the broader field of organozinc chemistry that underpins these transformations. uwimona.edu.jm

Table 4: General Scheme of the Barbier Reaction

| Alkyl Halide | Carbonyl Compound | Metal | Solvent | Product |

|---|---|---|---|---|

| Propargylic Bromide | Butanal | Zinc | THF/aq. NH₄Cl | Allenic/Propargylic Alcohol. nih.gov |

| Allyl Bromide | Benzaldehyde | Zinc | Water | 1-phenyl-3-buten-1-ol. uwimona.edu.jm |

| Alkyl Iodide | Aldehyde | Samarium(II) Iodide | THF | Secondary Alcohol. wikipedia.org |

Polymerization Catalysis

Diethylzinc also serves as an effective catalyst or co-initiator in polymerization reactions, particularly in the synthesis of biodegradable polyesters. Its low toxicity makes it a viable alternative to more common tin-based catalysts for biomedical applications. nih.gov

Ring-Opening Polymerization (ROP) of Cyclic Esters (e.g., Lactide, ε-Caprolactone)

Diethylzinc, often in combination with a co-initiator, is an efficient catalytic system for the ring-opening polymerization (ROP) of cyclic esters like lactide (LA) and ε-caprolactone (CL). nih.govmdpi.com These polymers, polylactide (PLA) and polycaprolactone (B3415563) (PCL), are highly valued for their biodegradability and biocompatibility, making them suitable for medical and pharmaceutical uses. mdpi.commdpi.com

Catalytic systems composed of diethylzinc and natural compounds like gallic acid (GAc) or propyl gallate (PGAc) have been shown to be effective in the ROP of both rac-lactide and ε-caprolactone. mdpi.commdpi.com The polymerization is believed to proceed via a coordination-insertion mechanism. mdpi.com The reaction conditions—such as temperature, solvent, and reaction time—can be tuned to control the properties of the resulting polymer, including its molecular weight and microstructure. mdpi.com For instance, in the ROP of rac-lactide, different conditions can yield predominantly isotactic, disyndiotactic, or atactic PLA. mdpi.com Similarly, for ε-caprolactone polymerization, the yield increases with higher reaction temperatures and longer reaction times. mdpi.com These zinc-based systems are notable for producing linear polymers with defined molecular weights and, in some cases, avoiding the formation of undesirable macrocyclic byproducts. mdpi.com

Table 5: Diethylzinc-Catalyzed Ring-Opening Polymerization of Cyclic Esters

| Monomer | Catalytic System | Temperature (°C) | Time (h) | Monomer Conversion (%) | Polymer |

|---|---|---|---|---|---|

| ε-Caprolactone (CL) | ZnEt₂/PGAc | 80 | 48 | 100 | Poly(ε-caprolactone) (PCL). mdpi.com |

| ε-Caprolactone (CL) | ZnEt₂/GAc | 80 | 48 | 69 | Poly(ε-caprolactone) (PCL). mdpi.com |

| rac-Lactide (rac-LA) | ZnEt₂/GAc | 80 | 48 | 95 | Polylactide (PLA). mdpi.com |

| rac-Lactide (rac-LA) | ZnEt₂/PGAc | 80 | 6 | 97 | Polylactide (PLA). mdpi.com |

Applications in Advanced Materials Synthesis and Thin Film Deposition

Chemical Vapor Deposition (CVD) Processes

CVD techniques utilize volatile precursors to deposit thin films on a substrate. Diethylzinc (B1219324) is a key precursor in several CVD-based methods for synthesizing zinc-containing materials.

MOCVD is a widely adopted technique for growing high-quality thin films, including those of zinc oxide (ZnO), due to its scalability for large-scale manufacturing. mdpi.com In a typical MOCVD process for ZnO, diethylzinc (DEZn) serves as the zinc precursor, while an oxygen source, such as tertiary-butanol (t-BuOH) or n-butyl alcohol, is used as the oxidant. mdpi.comunisalento.it The use of DEZn is favored over other precursors like dimethylzinc (B1204448) (DMZn) because it tends to yield films with superior structural and optical properties and is less reactive, reducing the likelihood of premature reactions with the oxygen source. mdpi.comunisalento.it

The growth rate and uniformity of the deposited films are highly dependent on process parameters such as temperature and precursor flow rates. For instance, in a horizontal MOCVD reactor using DEZn and t-BuOH, the highest deposition rate with acceptable uniformity for ZnO films was achieved at a temperature of 673 K. mdpi.com Studies have shown that the growth rate of ZnO films increases linearly with an increase in the partial pressure of DEZn when the oxygen source's partial pressure is kept constant. unisalento.it

Computational Fluid Dynamics (CFD) modeling is often employed to understand the complex interplay of gas flow dynamics and heat transfer within the MOCVD reactor, which directly impacts the quality and uniformity of the resulting thin films. mdpi.com These models help in optimizing deposition conditions to achieve desired film characteristics. mdpi.com

Table 1: MOCVD Parameters for ZnO Thin Film Growth

| Parameter | Value/Range | Precursors | Reference |

|---|---|---|---|

| Deposition Temperature | 593 K - 713 K | DEZn, t-BuOH | mdpi.com |

| Optimal Deposition Temperature | 673 K | DEZn, t-BuOH | mdpi.com |

| II/VI (DEZn/t-BuOH) Ratio | 0.33 | DEZn, t-BuOH | mdpi.com |

| Total Gas Flow Rate | 4 slm | DEZn, t-BuOH, N₂ | mdpi.com |

| Deposition Temperature | 270°C | DEZn, n-butyl alcohol | unisalento.it |

Atomic Layer Deposition (ALD) is a thin-film deposition technique renowned for its ability to produce uniform and conformal films with precise thickness control at low temperatures. researchgate.netanl.gov The process involves sequential, self-limiting surface reactions. For the deposition of ZnO, diethylzinc and water are the most commonly used precursors. anl.govosti.gov The ALD process for ZnO using DEZn and water has been systematically studied across a temperature range of 30–250 °C. anl.gov

ALD is also utilized for the creation of intermetallic thin films. jyu.fiacs.org For example, a process using diethylzinc and iron(III) chloride (FeCl₃) has been developed to deposit crystalline Fe₄Zn₉ thin films. jyu.fiacs.org This demonstrates the versatility of DEZn as a coreactant in ALD for producing materials beyond simple oxides. jyu.fi Furthermore, zinc nitride (Zn₃N₂) thin films have been successfully deposited using diethylzinc and ammonia (B1221849) (NH₃) within a temperature window of 175–215 °C, achieving a saturated growth rate of approximately 1.4 Å per cycle. rsc.org

The choice of oxygen precursor in ALD can significantly influence the properties of the resulting ZnO films. Studies comparing water and ozone as oxygen sources have shown that ozone-based processes can yield films with more ordered crystallographic structures, even at low temperatures (as low as 50 °C). mdpi.com

Plasma-Enhanced Chemical Vapor Deposition (PECVD) is another valuable technique for depositing thin films, particularly at lower temperatures than traditional CVD. ucla.edugoogle.com Diethylzinc is a useful precursor for the deposition of crystalline zinc films using plasma-assisted CVD. ereztech.com

Atmospheric pressure PECVD has been successfully used to deposit aluminum-doped zinc oxide (Al/ZnO) films at temperatures below 250°C. ucla.edu In these processes, diethylzinc and trimethylaluminum (B3029685) are used as the zinc and aluminum precursors, respectively, with a reactive gas like carbon dioxide. ucla.edu Research has shown that while the growth rate may not vary significantly with substrate temperature, the resistivity and optical absorption of the films tend to decrease with increasing temperature. ucla.edu

PECVD allows for the deposition of doped ZnO films on temperature-sensitive substrates like plastics and polymers. google.com For instance, fluorine-doped and boron-doped ZnO films with good electrical and optical properties have been deposited at 200°C using this method. google.com

Diethylzinc as a Precursor for Zinc-Containing Thin Films

Diethylzinc is a crucial precursor for the synthesis of various zinc-containing thin films, most notably zinc oxide (ZnO). ereztech.com Its chemical properties allow for precise control over the growth and properties of the deposited films.

Growth of Zinc Oxide (ZnO) Thin Films

The growth of ZnO thin films using diethylzinc is a well-established process across different deposition techniques. ereztech.commdpi.comunisalento.it The reaction between diethylzinc and an oxygen source, such as water, alcohols, or ozone, leads to the formation of ZnO. mdpi.comunisalento.itmdpi.com The properties of the resulting ZnO films are highly dependent on the deposition conditions.

The morphology and crystallinity of ZnO thin films can be precisely controlled by manipulating the deposition parameters when using diethylzinc as a precursor.

In low-pressure MOCVD, the ratio of the water to diethylzinc (H₂O/DEZ) precursor flows is a critical parameter for controlling the surface morphology of ZnO films. epfl.ch By varying this ratio at a constant temperature, it is possible to change the surface from being composed of small grains to one dominated by larger pyramidal grains. epfl.ch This allows for the decoupling of the film's morphology from its electrical properties, enabling the development of ZnO layers with both low surface roughness and low sheet resistance. epfl.ch

In ALD, the deposition temperature plays a key role in determining the preferential crystal orientation of the ZnO films. researchgate.net Using diethylzinc and water as precursors, studies have shown that (10.0) dominant ZnO thin films are grown in the temperature range of 155–220 °C, while (00.2) dominant films are obtained between 220 and 300 °C. researchgate.net This change in orientation is attributed to the influence of the DEZn precursor and its fragments on the crystal growth at different temperatures. researchgate.netacs.org The zinc precursor can act as a passivating agent, influencing the crystallographic orientation during the initial stages of growth. acs.org

The choice of oxygen precursor in ALD also affects crystallinity. For example, using ozone instead of water can lead to a more ordered crystallographic structure with a privileged growth direction perpendicular to the substrate. mdpi.com

Table 2: Influence of Deposition Parameters on ZnO Film Properties

| Deposition Technique | Parameter | Effect on Morphology/Crystallinity | Reference |

|---|---|---|---|

| LP-MOCVD | Water/DEZ Ratio | Increasing the ratio leads to larger pyramidal grains on the surface. | epfl.ch |

| ALD | Deposition Temperature (155-220 °C) | Promotes (10.0) dominant crystal growth. | researchgate.net |

| ALD | Deposition Temperature (220-300 °C) | Promotes (00.2) dominant crystal growth. | researchgate.net |

| ALD | Oxygen Precursor (Ozone vs. Water) | Ozone can lead to a more ordered crystallographic structure. | mdpi.com |

Comparative Studies with Dimethylzinc Precursor

Both diethylzinc (DEZ) and dimethylzinc (DMZ) are common precursors for the deposition of zinc-based thin films. aip.org Studies comparing the two have highlighted differences in their reactivity and the properties of the resulting films.

DMZ has been shown to result in a faster deposition rate for both ZnS and ZnO compared to DEZ. colab.ws This is attributed to the smaller size and lower steric hindrance of the methyl groups in DMZ compared to the ethyl groups in DEZ. colab.ws In plasma-enhanced atomic layer deposition (PEALD) of ZnO, the growth per cycle (GPC) with DMZ was found to be about 50% greater than with DEZ. sci-hub.se

Conversely, ZnO films grown using DEZ as the precursor have demonstrated superior structural and optical properties with lower carbon impurity concentrations compared to those grown with DMZ. cambridge.org DEZ is also less reactive and reacts less violently with oxygen precursors than DMZ. mdpi.com While the material properties of ZnS films are nearly identical regardless of the precursor used, slight variations have been observed in ZnO films, suggesting that ZnO growth is more sensitive to the choice of the zinc precursor's ligand. colab.ws

Table 1: Comparison of Diethylzinc and Dimethylzinc as Precursors

| Feature | Diethylzinc (DEZ) | Dimethylzinc (DMZ) |

|---|---|---|

| Deposition Rate | Slower | Faster colab.ws |

| Film Properties (ZnO) | Superior structural and optical properties, lower carbon content cambridge.org | Higher carbon impurity content cambridge.org |

| Reactivity | Less reactive with oxygen precursors mdpi.com | More reactive |

| Steric Hindrance | Higher | Lower colab.ws |

| Dissociation | Dissociatively adsorbs on surfaces below ambient temperature sci-hub.se | Molecularly adsorbs and is stable up to 120°C sci-hub.se |

Influence of Reaction Parameters (e.g., Temperature, Pulse Lengths)

The properties and growth rate of ZnO thin films deposited using DEZ are highly dependent on reaction parameters such as temperature and precursor pulse lengths.

The growth per cycle (GPC) of ZnO is significantly influenced by the deposition temperature. At low temperatures (e.g., 30°C and 80°C), the GPC is slow due to insufficient thermal energy for the ligand-exchange reactions. osti.gov As the temperature increases to around 150°C, the growth is enhanced. osti.gov However, at temperatures above 150°C, the growth rate may decrease, which can be attributed to the desorption of the DEZ precursor. researchgate.net For instance, in one study, the GPC decreased from 2.14 Å/cycle at 120/160°C to lower values at higher temperatures. researchgate.net The ALD temperature window for the DEZ and water process is typically reported to be between 120°C and 180°C. sci-hub.se

The duration of the DEZ and oxidant pulses also plays a critical role. In plasma-enhanced ALD (PEALD), increasing the DEZ pulse time and the oxygen plasma exposure time can lead to non-ALD contributions to the film growth, especially at temperatures where DEZ decomposition occurs. aip.org For example, at substrate temperatures of 125°C and 200°C, non-ALD growth mechanisms can affect the optical and electrical properties as well as the surface roughness of the ZnO films. aip.org

Table 2: Effect of Temperature on ZnO ALD Growth Rate

| Temperature (°C) | Growth Per Cycle (Å/cycle) | Observations |

|---|---|---|

| 30 - 80 | Slow | Insufficient thermal energy for reactions osti.gov |

| 100 - 160 | ~2.2 | Typical thermal ALD window sci-hub.seaip.org |

| 150 - 220 | Decreasing | Associated with thermal desorption of DEZ researchgate.net |

| 250 | Lower | Decreased growth rate observed researchgate.net |

Surface Reaction Kinetics and Growth Mechanisms

The growth of ZnO films via ALD using DEZ and water proceeds through a series of self-limiting surface reactions. The process begins with the reaction of DEZ with surface hydroxyl (-OH) groups, forming a monoethyl zinc species on the surface and releasing ethane (B1197151) as a gaseous byproduct. aip.org Subsequent exposure to water removes the remaining ethyl ligand, also in the form of ethane, and regenerates the hydroxylated surface. aip.org

Density functional theory (DFT) studies have shown that DEZ adsorbs and reacts rapidly on the ZnO surface to form monoethyl zinc. researchgate.netaalto.fi The initial ligand-exchange reactions are favored on planar surfaces over stepped surfaces. researchgate.netaalto.fi The further reaction of monoethyl zinc to form adsorbed zinc atoms has a higher energy barrier. researchgate.netaalto.fi It has been proposed that at the end of the DEZ pulse, the surface can have two different structures depending on the temperature. aalto.fi

Experimental observations have sometimes contradicted the ideal ALD model. For example, the incomplete removal of ethyl ligands and a non-negative mass change during the water pulse have been reported. nih.gov This suggests that bare zinc atoms may be present on the surface due to the reaction between monoethyl zinc and surface hydroxyl groups. rsc.org

Deposition of Zinc Sulfide (B99878) (ZnS) Thin Films

Diethylzinc is a key precursor for the deposition of zinc sulfide (ZnS) thin films, which are used as buffer layers in solar cells and in electroluminescent displays. researchgate.netaip.org The most common method is ALD, using DEZ and a sulfur source, typically hydrogen sulfide (H₂S). ereztech.com

The ALD of ZnS using DEZ and H₂S has been demonstrated over a wide temperature range, from 60°C to 400°C. capes.gov.br The growth rate has been observed to decrease as the deposition temperature increases. capes.gov.br For instance, one study reported a deposition rate of about 1.6 Å/cycle. scientific.net The properties of the resulting films, such as crystallinity and surface roughness, are also dependent on the deposition temperature. capes.gov.br

Alternative sulfur precursors have also been explored. For example, 1,5-pentanedithiol (B1584520) has been used with DEZ to grow amorphous ZnS films at 150°C with a growth-per-cycle of approximately 0.1 Å. researchgate.net Another approach involves the in situ generation of H₂S from thioacetamide, which eliminates the need to store pressurized H₂S gas. capes.gov.br Plasma-enhanced ALD (PE-ALD) using DEZ and an H₂S/Ar plasma has also been developed, showing less temperature sensitivity compared to the thermal process. aip.org

Fabrication of Other II-VI Semiconductor Films (e.g., ZnSe, ZnTe)

Beyond ZnO and ZnS, diethylzinc is also utilized in the synthesis of other II-VI semiconductor thin films, such as zinc selenide (B1212193) (ZnSe) and zinc telluride (ZnTe). These materials are important for various optoelectronic applications. The fabrication processes often involve MOCVD or ALD, where DEZ is co-reacted with appropriate selenium or tellurium precursors.

Synthesis of Intermetallic Thin Films (e.g., Fe₄Zn₉)

A novel application of diethylzinc is in the atomic layer deposition of intermetallic thin films. In a proof-of-concept study, crystalline Fe₄Zn₉ thin films were successfully deposited using DEZ and iron(III) chloride (FeCl₃) as precursors. researchgate.netaalto.fijyu.fi In this process, DEZ acts as a co-reactant. acs.orgacs.org The film thickness can be precisely controlled by the number of deposition cycles, and the process has been demonstrated at a deposition temperature of 260°C with precursor pulse lengths of 4 seconds for FeCl₃ and 2 seconds for DEZ. researchgate.netacs.org This approach, which does not require an external reducing agent, opens up possibilities for the ALD of other intermetallic and metal alloy thin films, with preliminary tests showing successful deposition of Cu-Zn and Ni-Zn films. researchgate.netaalto.fijyu.fi

Role in Nanomaterials Synthesis

Diethylzinc plays a significant role as a zinc precursor in the synthesis of various nanomaterials. bloomtechz.com It is extensively used in the formation of zinc-based nanoparticles, including colloidal Cu/Zn-based nanoparticles and zinc on silica (B1680970) catalysts prepared via ALD. scientificlabs.co.ukottokemi.comsigmaaldrich.com

One of the prominent applications is in the synthesis of core/shell quantum dots, where DEZ is used as the zinc source for creating the zinc sulfide (ZnS) shell. wikipedia.org It is also employed in the preparation of zinc oxide nanowires and nanoparticles. bloomtechz.com Furthermore, DEZ is used in the synthesis of precursor molecules for ZnO nanoparticles, for example, by reacting it with the protonated form of a ligand in a solvent like pentane (B18724) or hexane. rsc.org

Preparation of ZnO Nanocrystals and Nanostructures

Diethylzinc is a versatile precursor for producing ZnO nanocrystals and a diverse array of nanostructures through several established methods, including colloidal synthesis, sol-gel processing, and vapor-phase deposition. mdpi.comresearchgate.netust.hk The choice of synthesis route and the precise control of reaction parameters allow for the tailoring of the resulting ZnO nanomaterials' properties for specific applications in electronics, photocatalysis, and biomedicine. mdpi.com

Colloidal synthesis approaches, valued for their ability to control particle size and morphology, often employ diethylzinc. mdpi.com In these methods, diethylzinc undergoes either hydrolysis or thermal decomposition. During hydrolysis, the addition of water or an alcohol converts the precursor into zinc hydroxide (B78521), which is subsequently transformed into ZnO. mdpi.com Alternatively, thermal decomposition involves heating diethylzinc to temperatures between 150 and 300 °C, causing it to break down directly and form ZnO nanocrystals. mdpi.com The presence of stabilizing ligands such as oleic acid, oleylamine, or trioctylphosphine (B1581425) is crucial in these processes to control nanocrystal growth and prevent aggregation. mdpi.com

A notable sol-gel method involves the reaction of diethylzinc with donor-functionalized alcohols like 2-methoxyethanol (B45455) or 2-ethoxyethanol (B86334) at room temperature. researchgate.net This approach yields ZnO nanocrystals with sizes that can be controlled by the chain length of the alcohol used. researchgate.net For instance, increasing the chain length of the donor-functionalized alcohol has been shown to decrease the resulting crystal size. researchgate.net The crystallinity of the nanoparticles is also influenced by the alcohol's chain length, with longer chains leading to a lower degree of crystallinity. researchgate.net

Another technique involves the alcoholization of diethylzinc with tert-butyl alcohol and ethanol, followed by hydrolysis, to produce ZnO crystallites in the 3-5 nm range. researchgate.netmdpi.com These small crystallites tend to aggregate into larger, porous spherical particles, resulting in a high surface area. researchgate.net

Vapor-phase methods, such as Chemical Vapor Deposition (CVD) and Chemical Vapor Synthesis (CVS), also utilize diethylzinc as a zinc source. ust.hkacs.org In CVD, diethylzinc vapor reacts with an oxygen source to deposit ZnO thin films or grow one-dimensional nanostructures like nanowires. ereztech.comust.hk By carefully adjusting parameters such as temperature, pressure, and gas flow rates, a wide variety of ZnO nanostructures can be synthesized. mdpi.comust.hk CVS, on the other hand, involves the reaction of diethylzinc in a hot wall reactor to produce ZnO nanocrystals, with the yield being dependent on the reaction temperature. acs.org

The table below summarizes key findings from different synthesis methods using diethylzinc for the preparation of ZnO nanostructures.

| Synthesis Method | Precursors | Key Parameters | Resulting Nanostructure | Reference |

| Sol-Gel | Diethylzinc, donor-functionalized alcohols | Room temperature, alcohol chain length | ZnO nanocrystals (16-27 nm) | researchgate.net |

| Alcoholysis/Hydrolysis | Diethylzinc, tert-butyl alcohol, ethanol, water | Room temperature | Porous spherical aggregates of ZnO crystallites (3-5 nm) | researchgate.netmdpi.com |

| Thermal Decomposition | Diethylzinc, stabilizing ligands | 150-300 °C | ZnO nanocrystals | mdpi.com |

| Chemical Vapor Synthesis | Diethylzinc | Temperature dependent | ZnO nanocrystals | acs.org |

| Atomic Layer Deposition | Diethylzinc, ozone/water | Below 100 °C | ZnO thin films | mdpi.com |

Applications in Core/Shell Quantum Dot Formation

Diethylzinc is a key reagent in the synthesis of core/shell quantum dots (QDs), where a shell of a wider bandgap semiconductor material is grown around a core nanocrystal. wikipedia.org This shell passivates the surface of the core, which can enhance the quantum yield and stability of the QDs. nih.gov Zinc sulfide (ZnS) is a common shell material, and diethylzinc is frequently used as the zinc precursor for its formation. wikipedia.orgnih.gov

The synthesis of core/shell QDs typically involves the injection of shell precursors into a solution containing the core QDs at an elevated temperature. nih.govacs.org For the formation of a ZnS shell, a solution containing diethylzinc and a sulfur source, such as bis(trimethylsilyl)sulfide or hexamethyldisilathiane (B1360051), is added to the core QD suspension. nih.govacs.orgrsc.org

Research has demonstrated the successful coating of various core QDs with a ZnS shell using diethylzinc. For instance, in the case of Copper Indium Selenide (CuInSe) cores, the injection of diethylzinc and bis(trimethylsilyl)sulfide at 130 °C, followed by annealing at 85 °C, resulted in the formation of CuInSe/ZnS core/shell QDs. nih.gov This process led to a significant increase in the quantum yield from 20% for the core to as high as 60% for the core/shell structures. nih.gov

Similarly, for Cadmium Selenide (CdSe) cores, a ZnS shell can be grown by introducing diethylzinc and hexamethyldisilathiane to a solution of CdSe dots in trioctylphosphine oxide at 190 °C. acs.org This passivation of the CdSe surface with ZnS leads to a substantial enhancement of the photoluminescence quantum yield, increasing from 5-15% for the bare dots to 30-50% for the core/shell nanocrystals. acs.org

In the synthesis of Zinc Telluride/Zinc Selenide (ZnTe/ZnSe) core/shell QDs, diethylzinc is used as the zinc precursor for the ZnSe shell. jkcs.or.kr However, the high reactivity of diethylzinc necessitates careful handling to prevent oxidation, which can hinder the formation of the desired shell layer. jkcs.or.kr

The table below details the role of diethylzinc in the formation of various core/shell quantum dots.

| Core Material | Shell Material | Zinc Precursor | Sulfur/Selenium Precursor | Key Findings | Reference |

| CuInSe | ZnS | Diethylzinc | Bis(trimethylsilyl)sulfide | Quantum yield increased from 20% to up to 60% | nih.gov |

| CdSe | ZnS | Diethylzinc | Hexamethyldisilathiane | Quantum yield increased from 5-15% to 30-50% | acs.org |

| ZnTe | ZnSe | Diethylzinc | TOP-Se | Diethylzinc's high reactivity can lead to oxidation, affecting shell growth | jkcs.or.kr |

| CdSe | ZnS | Diethylzinc | Bis(trimethylsilyl)sulfide | Synthesis of core/shell QDs for transparent conducting films | rsc.org |

Spectroscopic and Computational Characterization of Diethylzinc and Its Complexes

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for characterizing the molecular structure, bonding, and purity of diethylzinc (B1219324) and its derivatives.

X-ray Crystallography for Solid-State Structures

X-ray crystallography has been a pivotal technique for determining the precise three-dimensional arrangement of atoms in the solid state of diethylzinc and its complexes. nih.govliverpool.ac.uk Although DEZn is a volatile liquid at room temperature, single crystals can be grown at low temperatures, allowing for detailed structural analysis. nih.gov